molecular formula C16H23BrO B6246028 2-bromo-1-(2-octylphenyl)ethan-1-one CAS No. 2408971-69-5

2-bromo-1-(2-octylphenyl)ethan-1-one

Cat. No.: B6246028
CAS No.: 2408971-69-5
M. Wt: 311.3
InChI Key:
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Description

2-Bromo-1-(2-octylphenyl)ethan-1-one is an organic compound with the molecular formula C16H23BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and an octyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2-octylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(2-octylphenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-octylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-octylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-octylphenyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-octylphenyl)ethan-1-one is unique due to the specific positioning of the octyl group at the ortho position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its para and meta counterparts .

Properties

CAS No.

2408971-69-5

Molecular Formula

C16H23BrO

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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